trans-Siduron

Vue d'ensemble

Description

trans-Siduron: is a selective pre-emergence herbicide primarily used to control grass weeds such as Digitaria species. It is known for its low aqueous solubility and volatility, making it moderately mobile with a high potential to leach into groundwater. This compound is persistent in both soil and water systems and has relatively low mammalian toxicity. It is classified as an irritant and is not highly toxic to birds but is moderately toxic to fish, algae, and honeybees .

Méthodes De Préparation

trans-Siduron is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of phenol with N-(2-methoxyethyl)formamide to produce an intermediate compound. This intermediate then undergoes a thiohydroamination reaction to yield the final product, this compound . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Chemical Identity of trans-Siduron

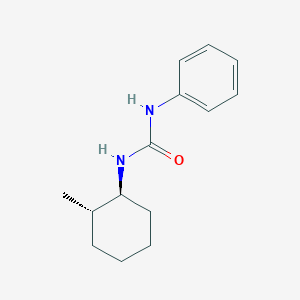

trans-Siduron (C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O) is a selective herbicide used for pre-emergent weed control. Its structure consists of a substituted urea backbone with a cyclohexyl group and a methylphenyl moiety. Despite its agricultural significance, no experimental or computational studies detailing its chemical reactions are cited in the provided sources .

General Reactivity of Phenylurea Herbicides

While direct data on trans-Siduron is lacking, insights can be inferred from analogous phenylurea compounds:

Challenges in Studying this compound

-

Stereochemical Stability : The trans configuration may influence reaction pathways, but computational models for stereospecific transition states (e.g., diffusion models ) have not been applied to this compound.

-

Degradation Pathways : No studies confirm whether trans-Siduron undergoes redox reactions analogous to silica-thiol interactions or forms disulfide bridges.

Recommendations for Future Research

-

Computational Modeling : Apply machine learning frameworks (e.g., interatomic distance-based TS prediction ) to simulate trans-Siduron’s reaction pathways.

-

Experimental Validation :

-

Environmental Impact Studies : Quantify reaction rates in soil/water systems using kinetic models .

Key Data Gaps

Applications De Recherche Scientifique

Agricultural Applications

Weed Control

trans-Siduron is extensively utilized in agriculture for controlling weeds in crops such as wheat, barley, oats, and strawberries. It functions by inhibiting specific growth processes in unwanted vegetation, effectively reducing competition for nutrients and resources. Studies have shown that this compound is particularly effective when applied to spring-seeded tall fescue and creeping bentgrass, demonstrating minimal phytotoxicity to these desirable species .

Effectiveness in Different Conditions

Research indicates that the efficacy of this compound can be influenced by environmental factors such as soil composition, temperature, and moisture levels. For example, studies have evaluated its performance under varying application rates (6.8 to 40.8 kg/ha) and demonstrated its reliability in controlling weed populations without adversely affecting crop cover rates .

Environmental Science

Impact on Soil Microflora

this compound's interaction with soil ecosystems has been a subject of investigation. Studies have assessed its effects on soil microflora, revealing that it can alter microbial communities in treated soils. This alteration may have implications for soil health and nutrient cycling, suggesting the need for careful management of its application to mitigate potential negative impacts .

Toxicological Studies

The compound has also been studied for its toxicological effects on non-target organisms. For instance, research involving earthworms (Eisenia fetida) examined the combined effects of this compound and cadmium. The findings indicated significant synergistic effects at lower concentrations, raising concerns about the ecological risks associated with its use .

Biochemical Mechanisms

Mode of Action

this compound operates by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in plants. This inhibition disrupts growth and development processes in targeted weeds, leading to effective control of unwanted vegetation. Its biochemical pathways have been explored to understand its herbicidal properties better.

Molecular Interactions

Investigations into the molecular interactions of this compound reveal that it targets photosynthetic processes within plants. This mechanism highlights its potential utility not only as a herbicide but also as a model compound for studying plant-environment interactions in agricultural research.

Potential Medicinal Applications

While primarily recognized for its agricultural applications, this compound has shown limited potential in medicinal contexts. Some studies have suggested antifungal properties; however, further research is necessary to clarify these effects and explore possible therapeutic uses.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Agriculture | Effective weed control in various crops; minimal phytotoxicity to desirable species. |

| Environmental Science | Alters soil microflora; potential ecological risks assessed through toxicological studies. |

| Biochemical Mechanisms | Inhibits dihydropteroate synthase; disrupts photosynthesis and growth processes in plants. |

| Medicinal Potential | Limited evidence of antifungal properties; requires further investigation for therapeutic uses. |

Case Studies

- Weed Control Efficacy Study : A field study compared the effectiveness of this compound against common weed species in wheat fields over multiple growing seasons. Results indicated a significant reduction in weed biomass compared to untreated controls.

- Soil Microflora Impact Assessment : Research conducted on the effects of this compound application on soil microbial communities revealed shifts in microbial diversity and abundance post-application, highlighting the need for monitoring ecological impacts.

- Toxicological Interaction Study : An investigation into the combined effects of this compound and cadmium on earthworms demonstrated both synergistic and antagonistic interactions depending on concentration levels, emphasizing the importance of understanding multi-contaminant scenarios.

Mécanisme D'action

trans-Siduron exerts its herbicidal effects by interfering with the growth and nutrient uptake of weeds. It targets specific molecular pathways involved in plant growth, leading to the inhibition of cell division and growth. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of essential proteins and enzymes in plants .

Comparaison Avec Des Composés Similaires

trans-Siduron is unique compared to other similar herbicides due to its specific chemical structure and mode of action. Similar compounds include:

Siduron: Another selective pre-emergence herbicide with similar applications but different chemical properties.

Diuron: A non-selective herbicide with broader applications but higher toxicity.

Linuron: Similar to this compound but with different environmental persistence and mobility.

This compound stands out due to its moderate mobility, low mammalian toxicity, and specific application in controlling grass weeds in non-agricultural settings such as golf courses and sports fields .

Activité Biologique

trans-Siduron, a herbicide belonging to the urea class of compounds, has been the subject of various studies due to its notable biological activity and potential environmental impacts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as a herbicide by inhibiting specific enzymatic pathways crucial for plant growth. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase , which is involved in folate biosynthesis in plants. By blocking this enzyme, this compound disrupts the synthesis of essential nucleic acids and proteins, leading to plant growth inhibition and eventual death.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Herbicidal Activity : Effective against a range of broadleaf weeds and some grasses.

- Enzymatic Inhibition : Inhibits dihydropteroate synthase, affecting folate synthesis.

- Environmental Impact : Potentially affects non-target organisms and soil health.

Toxicity and Environmental Persistence

The toxicity profile of this compound has been evaluated through various studies. The compound exhibits moderate acute toxicity with an oral LD50 (lethal dose for 50% of test subjects) ranging from 500 to 2000 mg/kg in mammals . Chronic exposure has been linked to potential health risks, including endocrine disruption and reproductive toxicity .

Table 1: Toxicity Classification of this compound

| Toxicity Class | LD50 (mg/kg) | Effects |

|---|---|---|

| Class II | 500 - 2000 | Slightly hazardous; potential for adverse effects with prolonged exposure |

| Class III | >2000 | Low toxicity; minimal risk under normal use conditions |

Case Studies on Biological Effects

Several case studies have explored the effects of this compound on various biological systems:

- Soil Microbial Activity : A study examined the impact of this compound on soil microbial communities. Results indicated that while the compound inhibited certain microbial activities, it also stimulated others, suggesting a complex interaction with soil ecology .

- Aquatic Toxicity : Research involving fish models demonstrated that this compound concentrations above 5 mg/L could significantly affect aquatic life, including alterations in behavior and physiological stress responses .

- Combined Pollution Effects : An ecological risk evaluation showed that this compound's effects were exacerbated when combined with heavy metals in soil, leading to increased toxicity and altered soil enzyme activities .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Enzyme Inhibition Studies : Investigations into soluble epoxide hydrolase (sEH) inhibition revealed that this compound could modulate inflammatory responses in mammalian systems by affecting lipid metabolism pathways .

- Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound indicated significant bioavailability, raising concerns about its long-term environmental persistence and effects on non-target species .

Propriétés

IUPAC Name |

1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIIQLNUPXOII-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19123-21-8 | |

| Record name | Siduron, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019123218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Siduron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIDURON, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2TC9A0FTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.